Erlose

描述

This compound has been reported in Nostoc ellipsosporum with data available.

principle constituent of coupling sugar which is prepared from starch & sucrose; similar taste to cane suga

Structure

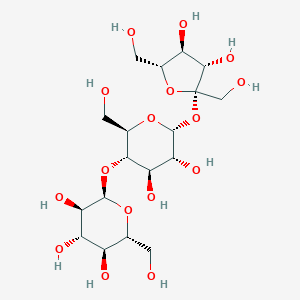

2D Structure

3D Structure

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-KKNDGLDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927037 | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13101-54-7 | |

| Record name | Erlose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13101-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013101547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosylsucrose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERLOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3UYO172PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Structure of Erlose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlose, a non-reducing trisaccharide, is a carbohydrate of increasing interest in the fields of nutrition, food science, and potentially, therapeutics. Composed of two glucose units and one fructose unit, it is naturally found in honey and honeydew produced by aphids.[1] Its structural similarity to sucrose, coupled with a lower cariogenic potential, has positioned it as a subject of research for its applications as a sugar substitute and potential prebiotic. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure of this compound

This compound is a trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of 504.44 g/mol .[2][3] Its systematic name is α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside.[4] This nomenclature precisely describes its composition and the linkages between its monosaccharide units.

The structure of this compound consists of:

-

Two α-D-glucose units.

-

One β-D-fructose unit.

The glycosidic linkages that bond these monosaccharides are:

-

An α-(1→4) linkage between the two glucose units, forming a maltose subunit.

-

An α-(1→2) linkage between the second glucose unit and the fructose unit, which is the same linkage found in sucrose.[5]

Essentially, this compound can be considered as a sucrose molecule where a glucose molecule is attached to the glucose moiety of sucrose at the 4-position.[5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing key quantitative data for researchers.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂O₁₆ | [2][6][7] |

| Molecular Weight | 504.44 g/mol | [2][3][6] |

| CAS Number | 13101-54-7 | [2][6][7] |

| Systematic Name | α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru | [2][4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 105 °C | [6] |

| Boiling Point | 889.2 °C at 760 mmHg | [6] |

| Density | 1.81 g/cm³ | [6] |

| Solubility in Water | 50 mg/mL, clear to slightly hazy | [2][6] |

| Optical Activity [α]20/D | +108.5° to +112.0° (c = 0.84% in water) | [2] |

| Hydrogen Bond Donor Count | 11 | [6] |

| Hydrogen Bond Acceptor Count | 16 | [6] |

| Rotatable Bond Count | 8 | [6] |

Experimental Protocols

Enzymatic Synthesis of this compound using Levansucrase

This protocol describes the synthesis of this compound from sucrose and maltose using levansucrase, an enzyme known for its transfructosylating activity.

Materials:

-

Levansucrase (e.g., from Bacillus subtilis)

-

Sucrose

-

Maltose

-

Sodium acetate buffer (pH 6.0)

-

Deionized water

-

Reaction vessel with temperature and agitation control

-

Quenching reagent (e.g., heat or pH adjustment)

-

Purification system (e.g., column chromatography with activated carbon or ion-exchange resin)

Procedure:

-

Substrate Solution Preparation: Prepare a concentrated solution of sucrose and maltose in sodium acetate buffer. A high total solute concentration (e.g., 240 g/L) is recommended to favor the transferase reaction over hydrolysis.[7] The ratio of sucrose to maltose can be optimized, with ratios around 1:1 being a good starting point.

-

Enzymatic Reaction:

-

Equilibrate the substrate solution to the optimal temperature for the levansucrase activity (typically around 37-50 °C).

-

Add the levansucrase to the substrate solution to initiate the reaction. The enzyme concentration should be optimized for efficient conversion.

-

Incubate the reaction mixture with constant stirring for a predetermined time (e.g., 1-24 hours). Monitor the reaction progress by periodically analyzing samples for the formation of this compound and the consumption of sucrose.

-

-

Reaction Termination: Deactivate the enzyme to stop the reaction. This can be achieved by heating the reaction mixture (e.g., to 100 °C for 10 minutes) or by rapidly changing the pH.

-

Purification of this compound:

-

Remove the deactivated enzyme and any precipitated material by centrifugation or filtration.

-

The resulting solution will contain this compound, unreacted substrates (sucrose, maltose), and byproducts (glucose, fructose, and potentially levan).

-

Purify this compound from this mixture using column chromatography. A common method involves using an activated carbon column, eluting with a water-ethanol gradient to separate the different sugars. Ion-exchange chromatography can also be employed.

-

-

Product Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC and NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol outlines a general method for the quantification of this compound in a sample, adaptable for reaction monitoring or analysis in food matrices.

Instrumentation and Materials:

-

HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

-

Carbohydrate analysis column (e.g., an amino- or amide-bonded silica column, or an ion-exchange column in lead(II) form).

-

Mobile phase: Acetonitrile/water gradient for amino/amide columns, or deionized water for ion-exchange columns.

-

This compound standard of known purity.

-

Sample preparation reagents (e.g., deionized water, solvents for extraction, filters).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound in deionized water at known concentrations to generate a calibration curve.

-

Sample Preparation:

-

For liquid samples (e.g., from a synthesis reaction), dilute an aliquot with deionized water to a concentration within the range of the calibration curve.

-

For solid or semi-solid samples (e.g., honey), dissolve a known weight of the sample in deionized water, and if necessary, perform a solid-phase extraction (SPE) to remove interfering substances like proteins and lipids.

-

Filter all samples and standards through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A column specifically designed for carbohydrate analysis.

-

Mobile Phase: For a typical amino column, a gradient of acetonitrile and water (e.g., starting at 80:20 and decreasing the acetonitrile concentration) is used. For an ion-exchange column, isocratic elution with high-purity water is common.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

Injection Volume: Typically 10-20 µL.

-

Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the this compound standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve generated from the standards.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound.

Instrumentation and Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes.

-

Deuterated solvent (e.g., D₂O).

-

This compound sample.

Procedure:

-

Sample Preparation: Dissolve a few milligrams of the purified this compound sample in approximately 0.6 mL of D₂O in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

The anomeric protons of the three sugar residues will appear as distinct signals in the downfield region (typically 4.5-5.5 ppm). The coupling constants (J-values) of these signals provide information about the stereochemistry of the glycosidic linkages (α or β).

-

The remaining ring protons will appear in the more crowded upfield region (typically 3.2-4.2 ppm).

-

-

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

The anomeric carbons will resonate in the downfield region (typically 90-110 ppm).

-

The other ring carbons will appear in the region of 60-85 ppm.

-

-

2D NMR Spectroscopy:

-

To fully assign all proton and carbon signals and confirm the connectivity, acquire two-dimensional NMR spectra such as:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within each sugar ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkages between the sugar units. For instance, a correlation between the anomeric proton of one glucose unit and C4 of the other glucose unit would confirm the (1→4) linkage. Similarly, a correlation between the anomeric proton of the second glucose and C2 of the fructose would confirm the (1→2) linkage.

-

-

Visualizations

Caption: Enzymatic synthesis of this compound via transfructosylation.

Conclusion

This compound presents a fascinating structure with properties that make it a compelling subject for research in various scientific disciplines. This guide has provided a detailed overview of its chemical nature, quantitative physicochemical data, and foundational experimental protocols for its synthesis and analysis. The provided methodologies for enzymatic synthesis, HPLC quantification, and NMR structural elucidation offer a solid starting point for researchers and professionals in drug development and food science to explore the potential of this unique trisaccharide. As research continues, a deeper understanding of its biological activities and potential applications is anticipated to emerge.

References

- 1. researchgate.net [researchgate.net]

- 2. The regulation of trehalose metabolism in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbohydrate metabolism genes and pathways in insects: insights from the honey bee genome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Production of Maltosylfructose (this compound) with Levansucrase from Bacillus Subtilis | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Occurrence and Analysis of Erlose: A Technical Guide to Its Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlose, a non-reducing trisaccharide composed of two glucose units and one fructose unit (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside), is a naturally occurring carbohydrate found in various biological sources.[1] Its presence, often alongside other complex sugars, provides valuable insights into the botanical and geographical origins of natural products and the metabolic processes of certain organisms. This technical guide provides an in-depth overview of the primary natural sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.

Natural Sources of this compound

The principal natural reservoirs of this compound are products derived from honey bees, particularly honey and royal jelly. Its formation is intricately linked to the enzymatic activities within these insects and the nectar or honeydew they collect.

Honey

This compound is a known constituent of various types of honey, with its concentration often serving as a distinguishing marker.[2] It is typically found in higher concentrations in honeydew honey compared to blossom honey.[2] Honeydew is a sugar-rich excretion from phloem-feeding insects of the order Hemiptera, which is collected by bees.[3] The presence of this compound, along with other trisaccharides like melezitose and raffinose, is a key indicator of honeydew honey.[2]

Royal Jelly

Royal jelly, the exclusive food of queen bees, is another significant natural source of this compound.[4][5] While fructose and glucose are the predominant sugars in royal jelly, this compound is present as a minor but important carbohydrate.[5] The concentration of this compound in royal jelly can be influenced by the floral sources available to the bees.[4]

Quantitative Data on this compound Concentration

The concentration of this compound in its natural sources can vary considerably depending on factors such as the botanical origin of the nectar or honeydew, geographical location, and the specific species of bee or insect involved. The following table summarizes quantitative data from various studies.

| Natural Source | Specific Type/Origin | This compound Concentration | Reference |

| Honey | Jujube Honey (Morocco) | 0.146% to 2.776% | [6] |

| Algerian Honeys | 0.01% to 2.35% | [7] | |

| Royal Jelly | N/A | Minor sugar component | [4][5] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex natural matrices like honey and royal jelly requires sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.

Sample Preparation for Honey and Royal Jelly

-

Dilution: Accurately weigh a representative sample of honey or royal jelly.

-

Dissolve the sample in deionized water to a known concentration (e.g., 10 mg/mL).[8]

-

Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust method for the analysis of sugars that lack a UV chromophore.

-

Chromatographic Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as an amino-propyl bonded silica column (e.g., Phenomenex Luna NH2, 5 µm, 250 mm x 4.6 mm), is typically used for the separation of polar compounds like sugars.[9]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly employed. A typical mobile phase composition is acetonitrile:water (78:22, v/v).[9]

-

Flow Rate: A flow rate of around 1.0 mL/min is generally used.

-

Column Temperature: The column is maintained at a constant temperature, for instance, 35 °C, to ensure reproducible retention times.[9]

-

Injection Volume: A small volume, typically 10-20 µL, of the filtered sample is injected.

-

ELSD Detector Settings:

Other Analytical Techniques

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique offers high sensitivity and resolution for carbohydrate analysis and has been used to determine sugar profiles in honey.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for sugar analysis after a derivatization step to make the sugars volatile. It has been employed to identify this compound as a marker in honeydew honeys.[2]

Biosynthesis of this compound

The formation of this compound in nature is primarily an enzymatic process involving the transfer of a glucose molecule. In insects, this is carried out by α-glucosidases through a transglucosylation reaction.

Enzymatic Synthesis of this compound

The biosynthesis of this compound from sucrose is catalyzed by the enzyme α-glucosidase. This enzyme hydrolyzes the α-(1→2) glycosidic bond in sucrose and transfers the released glucose moiety to another sucrose molecule, forming an α-(1→4) linkage. This process is a key metabolic function in certain insects, allowing them to modify the sugar composition of the phloem sap they consume.[1]

Caption: Biosynthesis of this compound via the transglucosylation activity of α-glucosidase.

Conclusion

This compound is a naturally occurring trisaccharide predominantly found in honey, especially honeydew varieties, and royal jelly. Its presence and concentration are valuable indicators for the quality and origin of these natural products. The analysis of this compound is reliably achieved through advanced chromatographic techniques such as HPLC-ELSD. The biosynthesis of this compound is an enzymatic process driven by the transglucosylation activity of α-glucosidases, highlighting a fascinating aspect of insect metabolism. This guide provides a comprehensive technical foundation for researchers and professionals engaged in the study and application of natural products and their carbohydrate constituents.

References

- 1. α-Glucosidases and α-1,4-glucan lyases: structures, functions, and physiological actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CN106501408A - A kind of honey adulteration detection method based on HPLC ELSD and partial least squares discriminant analysis method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Current Status of the Bioactive Properties of Royal Jelly: A Comprehensive Review with a Focus on Its Anticancer, Anti-Inflammatory, and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HPLC sugar profiles of Algerian honeys [agris.fao.org]

- 8. Honey Quality Testing Method using HPLC-UV & SEDEX LT-ELSD - SEDERE [sedere.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Erlose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlose, a trisaccharide composed of two glucose units and one fructose unit (α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru), is a naturally occurring carbohydrate found in substances such as honey and royal jelly.[1] As a structural isomer of melezitose, it is of increasing interest in the fields of biochemistry and pharmacology. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to support research and development activities.

Physical Properties of this compound

This compound is typically a white to off-white crystalline powder.[2] Its physical characteristics are fundamental to its handling, formulation, and application in various scientific contexts.

| Property | Value | References |

| Molecular Formula | C₁₈H₃₂O₁₆ | [1][2][3][4] |

| Molecular Weight | 504.44 g/mol | [1][2][3][4] |

| CAS Number | 13101-54-7 | [1][2][3][4] |

| Appearance | White to off-white powder | [2][5] |

| Melting Point | This compound I: 80.0 - 80.5 °C this compound II: 136.5 - 137.0 °C Other reported: 105 °C | [6][7] |

| Solubility | Water: ≥ 50 mg/mL | [2][5][8][9] |

| Optical Rotation [α]20/D | +108.5° to +112.0° (c=0.84% in water) | [2][10] |

| Density (Predicted) | 1.81 ± 0.1 g/cm³ | [9][11] |

| pKa (Predicted) | 12.70 ± 0.70 | [9] |

| Boiling Point (Predicted) | 889.2 ± 65.0 °C | [9][11] |

| Flash Point (Predicted) | 491.6 °C | [11] |

Note: this compound exists in two different hydrated crystalline forms, this compound I and this compound II, which exhibit different melting points.[6]

Chemical Properties of this compound

The chemical behavior of this compound is dictated by its trisaccharide structure, containing glycosidic bonds that are susceptible to hydrolysis. It is recognized for its stability under certain conditions and its utility as a reference compound in food science.

| Property | Description | References |

| Synonyms | α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru, α-Maltosyl β-fructofuranoside, Fructomaltose, Glucosylsucrose | [1][2][3][8] |

| Stability & Storage | Moisture sensitive. Store desiccated at -20°C to 8°C. | [1][2][5][8][9] |

| Reactivity | Susceptible to hydrolysis of its glycosidic bonds under acidic conditions or by specific enzymes to yield glucose and fructose. Can be synthesized enzymatically. | [11][12][13] |

| Applications | Used in studies of dietary preferences of insects, as a reference compound in food analysis (e.g., honey, royal jelly), and as a potential substitute sweetener. | [2][3][5][8][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a powdered solid like this compound using a melting point apparatus.[7]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine, powdered form to ensure uniform heat distribution.[3]

-

Capillary Tube Loading: Load a small amount of the powdered this compound into a capillary tube, ensuring a packed column height of 2-3 mm.[1][7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[1]

-

Heating:

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample has melted into a clear liquid (the clear point).

-

The melting range is the interval between these two temperatures.[1]

-

-

Replicates: For accuracy, perform the determination in triplicate and report the average melting range.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[12]

Methodology:

-

Preparation: To a sealed container (e.g., a glass vial), add an excess amount of this compound to a known volume of distilled water.

-

Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation, followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[12]

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID).

-

Calculation: The solubility is reported in mg/mL or mol/L at the specified temperature.

Measurement of Optical Rotation (Polarimetry)

Optical rotation is a key property for chiral molecules like this compound and is measured using a polarimeter.[4][5]

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank (the solvent used for the sample, in this case, water), which should give a reading of zero.[4]

-

Sample Preparation:

-

Measurement:

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = (100 × α) / (l × c) Where:

-

α = observed angle of rotation in degrees

-

l = path length of the sample tube in decimeters

-

c = concentration of the solution in g/100 mL

-

Visualizations

This compound Molecular Structure

The following diagram illustrates the chemical structure of this compound, highlighting its constituent monosaccharide units.

Caption: Chemical linkage of monosaccharide units in this compound.

Experimental Workflow for Physicochemical Property Determination

This diagram outlines the general workflow for the experimental determination of the key physical properties of this compound.

Caption: Generalized workflow for physical property analysis.

Enzymatic Synthesis and Hydrolysis of this compound

This compound can be synthesized from sucrose via a transglucosylation reaction catalyzed by specific enzymes. Conversely, it can be hydrolyzed back to its constituent monosaccharides.

Caption: Reaction pathways for this compound synthesis and hydrolysis.

References

- 1. ursinus.edu [ursinus.edu]

- 2. thinksrs.com [thinksrs.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. quora.com [quora.com]

- 7. scribd.com [scribd.com]

- 8. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 9. westlab.com [westlab.com]

- 10. rudolphresearch.com [rudolphresearch.com]

- 11. rudolphresearch.com [rudolphresearch.com]

- 12. benchchem.com [benchchem.com]

- 13. Hydrolysis - Wikipedia [en.wikipedia.org]

The Biological Role of Erlose in Insect Honeydew: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Honeydew, a sugar-rich excretion from phloem-feeding insects of the order Hemiptera, such as aphids and mealybugs, is a critical substance in various ecological interactions. A key, yet often overlooked, component of this excretion is the trisaccharide erlose. This technical guide provides an in-depth exploration of the biological role of this compound, covering its synthesis, its quantitative presence in the honeydew of various insect species, and its multifaceted physiological and behavioral effects on both the producing insects and the diverse array of organisms that interact with honeydew. Detailed experimental protocols for the analysis of this compound and diagrams of relevant biological pathways are included to facilitate further research in this area. Understanding the nuances of this compound's role can provide novel insights for pest management strategies and the development of new bioactive compounds.

Introduction

Phloem-feeding insects ingest vast quantities of plant sap to acquire essential amino acids, which are present in low concentrations. This sap, however, is overwhelmingly rich in sucrose, leading to significant osmotic stress. To counteract this, these insects have evolved a sophisticated biochemical mechanism to convert excess sucrose into a variety of oligosaccharides, which are then excreted in honeydew. Among these oligosaccharides is this compound (O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside), a trisaccharide isomer of melezitose. While melezitose has been more extensively studied due to its significant impact on apiculture, this compound plays a crucial, albeit more subtle, role in the biology of the producing insect and the surrounding ecosystem. This guide aims to consolidate the current knowledge on the biological significance of this compound in insect honeydew.

This compound Synthesis and Osmoregulation

The synthesis of this compound is a primary strategy for hemipterans to mitigate the high osmotic pressure exerted by the large amounts of ingested sucrose. This biochemical conversion is primarily carried out by gut-associated enzymes, specifically α-glucosidases and transfructosylases.

The Enzymatic Pathway of this compound Synthesis

The synthesis of this compound from sucrose is a transglucosylation reaction catalyzed by a gut sucrase with transglucosidase activity. In the pea aphid, Acyrthosiphon pisum, this enzyme, identified as APS1, is a membrane-bound α-glucosidase.[1] This enzyme hydrolyzes sucrose into glucose and fructose and, at high sucrose concentrations, transfers the glucose moiety to another sucrose molecule to form oligosaccharides like this compound.[2] The production of these larger sugar molecules from smaller, more osmotically active ones, is a key osmoregulatory mechanism.[3]

Quantitative Analysis of this compound in Honeydew

The concentration of this compound in honeydew varies significantly among different species of phloem-feeding insects. This variation is influenced by the insect species, its developmental stage, and the host plant.

Data Presentation

The following table summarizes the proportion of this compound and other major sugars in the honeydew of several hemipteran species.

| Hemipteran Species | Host Plant | Glucose (%) | Fructose (%) | Sucrose (%) | This compound (%) | Melezitose (%) | Reference |

| Cinara pectinatae | Abies alba | 11 ± 3 | 17 ± 2 | 16 ± 4 | 10 ± 3 | 25 ± 7 | [3] |

| Cinara confinis | Abies alba | 12 ± 2 | 19 ± 3 | 18 ± 3 | 8 ± 2 | 21 ± 5 | [3] |

| Cinara piceae | Picea abies | 8 ± 2 | 12 ± 2 | 10 ± 3 | 5 ± 2 | 48 ± 13 | [3] |

| Cinara pilicornis | Picea abies | 10 ± 2 | 15 ± 2 | 12 ± 2 | 7 ± 2 | 36 ± 8 | [3] |

| Physokermes piceae | Picea abies | 15 ± 3 | 22 ± 4 | 20 ± 4 | 6 ± 2 | 15 ± 5 | [3] |

| Physokermes hemicryphus | Picea abies | 18 ± 4 | 25 ± 5 | 23 ± 5 | 4 ± 1 | 10 ± 4 | [3] |

| Aphis fabae | Vicia faba | Present | Present | Present | Low | Dominant | [4] |

Values are presented as mean ± standard deviation.

Experimental Protocols

Accurate quantification of this compound and other sugars in honeydew is crucial for understanding its biological role. High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS/MS) are the most common and reliable methods.

Honeydew Collection

-

Place insects on a host plant or artificial diet.

-

Position a sterile collection surface (e.g., aluminum foil, Parafilm) beneath the insects to collect excreted honeydew droplets.

-

Collect the honeydew at regular intervals to minimize evaporation and microbial degradation.

-

Store collected honeydew at -20°C or below until analysis.

Sample Preparation for HILIC-MS/MS Analysis

-

Wash the collection surface with a known volume of hot (80°C) ultrapure water.

-

Sonicate the sample to ensure complete dissolution of the sugars.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

The sample is now ready for injection into the HILIC-MS/MS system.

HILIC-MS/MS Method for Sugar Analysis

-

Column: A HILIC-amide column is suitable for separating polar compounds like sugars.

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: Mass spectrometry in either positive or negative ion mode, with optimized conditions for each sugar.

-

Quantification: Use of external calibration curves with certified standards for each sugar, including this compound. Limits of quantitation can be as low as 0.05 mg/L for some sugars.[1][5]

Biological Roles of this compound

This compound, as a component of honeydew, has significant implications for the producing insect, its natural enemies, and mutualistic partners.

Physiological Effects on Consuming Insects

Honeydew serves as a crucial energy source for many insects, including parasitoids and predators of the honeydew producers. The sugar composition of honeydew can significantly impact the longevity and fecundity of these beneficial insects. While sucrose, glucose, and fructose are generally readily metabolized, the effects of oligosaccharides like this compound can be species-specific. Some studies suggest that certain oligosaccharides can be less nutritious or even detrimental to some parasitoid species. However, for many natural enemies, the overall carbohydrate content of honeydew provides a vital energy source that increases their lifespan and reproductive output, thereby enhancing their efficacy as biological control agents.[6][7]

Role in Ant-Aphid Mutualism

The composition of honeydew is a key factor in mediating the mutualistic relationship between aphids and ants. Ants "tend" aphids, protecting them from predators and parasites in exchange for a constant supply of honeydew. The specific sugars in honeydew can influence ant foraging behavior and preference. While melezitose is a well-known attractant and reward for ants, the role of this compound is less defined but contributes to the overall nutritional value of the honeydew, making it a more attractive and reliable food source for the ant colony.

This compound as a Kairomone

Honeydew can act as a kairomone, a chemical signal that benefits the receiver but not the emitter, by guiding natural enemies to their prey. Volatile organic compounds released from honeydew, often as a result of microbial activity, can attract parasitoids and predators from a distance.[8] While specific studies focusing on this compound as a direct kairomone are limited, its presence contributes to the chemical profile of honeydew that natural enemies use for host location. Furthermore, non-volatile components of honeydew can act as contact kairomones, stimulating oviposition in parasitoids.[8]

Interaction with Insect Gut Microbiota

The gut of insects harbors a complex community of microorganisms that play vital roles in nutrition, digestion, and detoxification.[9] The high sugar content of the gut of phloem-feeders, including the presence of this compound, undoubtedly shapes the composition and metabolic activity of this microbiota. It is plausible that specific gut microbes are adapted to utilize this compound and other honeydew sugars, potentially contributing to the overall health and fitness of the host insect. Furthermore, microorganisms present in excreted honeydew can metabolize its components, leading to the production of volatile compounds that act as kairomones for natural enemies.[10]

Implications for Drug Development and Pest Management

A thorough understanding of the biological role of this compound can open new avenues for pest management and drug discovery.

-

Disruption of Osmoregulation: The enzymes responsible for this compound synthesis, such as the aphid gut sucrase, are potential targets for novel insecticides. Inhibiting these enzymes could disrupt osmoregulation, leading to insect mortality.

-

Manipulation of Natural Enemies: By understanding how this compound and other honeydew components influence the behavior of natural enemies, it may be possible to develop attractants or food supplements to enhance their efficacy in biological control programs.

-

Bioactive Compound Discovery: The unique enzymatic pathways involved in this compound synthesis in insects could be a source of novel enzymes with applications in biotechnology and the synthesis of rare sugars.

Conclusion

This compound is more than just a minor component of insect honeydew; it is a key player in a complex web of physiological and ecological interactions. Its synthesis is a vital adaptation for osmoregulation in phloem-feeding insects. As a constituent of honeydew, it contributes to the nutrition of a wide range of organisms and mediates intricate relationships between different trophic levels. Further research into the specific roles of this compound, particularly in modulating insect behavior and its interaction with gut microbiota, will undoubtedly provide valuable insights for both fundamental science and applied fields such as pest management and biotechnology. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for professionals in these fields to advance our understanding of this fascinating molecule.

References

- 1. Molecular characterisation of a candidate gut sucrase in the pea aphid, Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Living on a high sugar diet: the fate of sucrose ingested by a phloem-feeding insect, the pea aphid Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Nutritional Supplements on the Fitness of the Parasitoid Binodoxys communis (Gahan) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. visserlab.be [visserlab.be]

- 8. Honeydew Is a Food Source and a Contact Kairomone for Aphelinus mali - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Insect Symbiotic Bacteria in Metabolizing Phytochemicals and Agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Erlose in Royal Jelly: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Quantification, Significance as a Biomarker, and Potential Biological Roles

Introduction

Royal jelly (RJ), a complex secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera), is renowned for its unique biological properties and its role in the development of the queen bee. While the major components of royal jelly, such as proteins (MRJPs) and fatty acids (10-HDA), have been extensively studied, the minor components, including a variety of sugars, are gaining increasing attention for their potential roles in the bioactivity and quality assessment of RJ. Among these minor sugars is the trisaccharide erlose, a key carbohydrate that, despite its relatively low concentration, serves as a significant indicator of royal jelly's authenticity and the feeding practices of the honeybee colony.

This technical guide provides a comprehensive overview of this compound as a component of royal jelly, tailored for researchers, scientists, and drug development professionals. It delves into the quantitative analysis of this compound, detailed experimental methodologies for its detection, and explores its potential, though not yet fully elucidated, biological significance.

Quantitative Analysis of this compound in Royal Jelly

This compound is a trisaccharide consisting of two glucose molecules and one fructose molecule. In its natural state within royal jelly, this compound is present in trace amounts. However, its concentration can be significantly influenced by the diet of the honeybees. This variation in this compound content is a critical factor in determining the authenticity of royal jelly and detecting potential adulteration with sugar syrups.

The following table summarizes the quantitative data on this compound content in various types of royal jelly, drawing from comparative studies. This data highlights the differences between authentic royal jelly and that produced when bees are fed artificial sugars.

Table 1: Quantitative Data of this compound in Royal Jelly

| Royal Jelly Type | This compound Content (%) | Sucrose Content (%) | Reference |

| Authentic French Royal Jelly | < 0.3% | < 1.7% | [Daniele & Casabianca, 2012][1] |

| Commercial Royal Jelly Samples | up to 2.0% | up to 3.9% | [Daniele & Casabianca, 2012][1] |

| Royal Jelly from Bees Fed Cane or Beet Sugar | up to 1.7% | up to 5.1% | [Daniele & Casabianca, 2012][1] |

Note: The elevated levels of this compound and sucrose in commercial and artificially fed royal jelly samples are strong indicators of adulteration or bee feeding with sugar syrups.[2]

Experimental Protocols for this compound Quantification

Accurate quantification of this compound in royal jelly requires precise analytical methodologies. The two primary techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Gas Chromatography (GC) Method for Trisaccharide Analysis

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and identification of sugars in royal jelly. Due to the low volatility of sugars, a derivatization step is necessary to convert them into more volatile compounds.

2.1.1. Sample Preparation and Derivatization

-

Extraction: A known weight of royal jelly (e.g., 1 gram) is homogenized in a solvent mixture, typically water and methanol, to extract the sugars.

-

Protein Precipitation: Proteins, which can interfere with the analysis, are precipitated using reagents like Carrez I and Carrez II. The sample is then centrifuged to separate the protein-free supernatant containing the sugars.

-

Derivatization (Silylation): The hydroxyl groups of the sugars are converted to trimethylsilyl (TMS) ethers. A common method involves drying the sugar extract and then reacting it with a silylating agent, such as a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in a pyridine solvent, followed by heating. This process increases the volatility of the sugars, making them suitable for GC analysis.

2.1.2. GC-MS Parameters

-

Column: A capillary column suitable for sugar analysis, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically around 250-280°C.

-

Oven Temperature Program: A programmed temperature gradient is crucial for separating the different sugars. A representative program might be:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp 1: Increase to 200°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 300°C at a rate of 10°C/minute, hold for 10 minutes.

-

-

Mass Spectrometer (MS) Detector:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-650.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authenticated standards.

-

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a common and reliable method for the routine analysis of sugars in royal jelly without the need for derivatization.

2.2.1. Sample Preparation

-

Dilution and Extraction: A sample of royal jelly is diluted in a mixture of deionized water and a suitable organic solvent like methanol or acetonitrile.

-

Deproteinization: Similar to the GC method, proteins are removed, often using Carrez reagents, followed by centrifugation.

-

Filtration: The resulting supernatant is filtered through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.

2.2.2. HPLC-RID Parameters

-

Column: An amino-propyl bonded silica column (NH2 column) is typically used for sugar analysis (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water is commonly employed. A typical ratio is 85:15 (v/v).[3]

-

Flow Rate: A flow rate of around 1.0 - 1.4 mL/min is generally used.[3]

-

Column Temperature: The column is often maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.[3]

-

Detector: A Refractive Index Detector (RID), which is sensitive to changes in the refractive index of the eluent as the sugar molecules pass through. The detector temperature should also be kept constant.

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from known concentrations of an this compound standard.

Logical Workflow for Royal Jelly Sugar Analysis

The following diagram illustrates the general workflow for the analysis of sugars, including this compound, in royal jelly.

Potential Biological Significance and Signaling Pathways

While the role of this compound as a biomarker for royal jelly authenticity is well-established, its direct biological effects and involvement in cellular signaling pathways are less understood and represent an area of active research interest. The biological activities of royal jelly are often attributed to its major components, but the synergistic effects of all its constituents, including minor sugars like this compound, cannot be discounted.

Indirect Evidence from Royal Jelly Studies: The Insulin/IGF-1 Signaling Pathway

Studies on the effects of whole royal jelly on lifespan extension in model organisms like Caenorhabditis elegans have implicated the insulin/IGF-1 signaling (IIS) pathway. This evolutionarily conserved pathway plays a crucial role in regulating metabolism, growth, and longevity. Research has shown that royal jelly can extend the lifespan of C. elegans by acting through the DAF-16 transcription factor, a key component of the IIS pathway.[3][4][5]

It is hypothesized that components within royal jelly may modulate this pathway, leading to increased stress resistance and longevity. While this effect has not been specifically attributed to this compound, it is plausible that the complete composition of royal jelly, including its unique sugar profile, contributes to these observed biological outcomes.

The Prebiotic Potential of this compound

Trisaccharides, such as this compound, are known to be poorly digested in the upper gastrointestinal tract of humans. This resistance to digestion allows them to reach the colon, where they can be fermented by the gut microbiota. This has led to the hypothesis that this compound may function as a prebiotic.

Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, such as Bifidobacteria and Lactobacilli. The fermentation of prebiotics by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These SCFAs have numerous health benefits, including:

-

Providing an energy source for colonocytes.

-

Modulating the gut pH, thereby inhibiting the growth of pathogenic bacteria.

-

Possessing anti-inflammatory properties.

-

Influencing systemic metabolic processes.

While direct studies on the prebiotic effects of this compound from royal jelly are lacking, the established prebiotic nature of other trisaccharides suggests a plausible mechanism by which this compound could contribute to the overall health benefits associated with royal jelly consumption.

Conclusion and Future Directions

This compound, a minor trisaccharide in royal jelly, holds significant value for researchers and drug development professionals. Its quantification serves as a robust method for assessing the authenticity of royal jelly and detecting economically motivated adulteration. The detailed analytical protocols provided in this guide offer a foundation for the accurate and reliable measurement of this compound in royal jelly samples.

While the direct role of this compound in cellular signaling remains an open area of investigation, the potential for its involvement in pathways such as the insulin/IGF-1 signaling cascade, as suggested by studies on whole royal jelly, and its plausible function as a prebiotic, present exciting avenues for future research. Further studies are warranted to isolate this compound and investigate its specific biological activities, which could unveil novel therapeutic applications for this unique component of royal jelly. Understanding the complete bioactivity of all royal jelly components, including this compound, will be crucial for the development of standardized, high-quality royal jelly products for nutraceutical and pharmaceutical purposes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Combination of sugar analysis and stable isotope ratio mass spectrometry to detect the use of artificial sugars in royal jelly production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Artificial Sugars in Royal Jelly [thermofisher.com]

- 5. researchgate.net [researchgate.net]

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Metabolic Pathways of Trehalose and Xylose in Organisms

A Note on "Erlose": The term "this compound" does not correspond to a recognized carbohydrate in biochemical literature. It is highly probable that this is a typographical error for "trehalose" or "xylose," both of which are significant sugars with well-documented metabolic pathways in various organisms. This guide provides a comprehensive overview of the basic metabolic pathways for both trehalose and xylose to address the likely intent of the query.

The Metabolic Pathway of Trehalose

Trehalose is a non-reducing disaccharide composed of two α,α-1,1-linked glucose units. It serves as a vital energy reserve and a crucial protectant against various environmental stresses, such as desiccation, heat, and osmotic stress, in a wide range of organisms including bacteria, fungi, invertebrates, and plants.[1][2]

Trehalose Biosynthesis

There are several known pathways for trehalose biosynthesis, with the most common being the Trehalose-6-Phosphate (T6P) pathway, which is prevalent in bacteria, fungi, and plants.[2][3][4][5]

1.1.1 Trehalose-6-Phosphate (T6P) Synthase/Phosphatase Pathway (OtsA-OtsB or TPS-TPP)

This is the most widespread pathway for trehalose synthesis.[2][3][4][5]

-

Step 1: Synthesis of Trehalose-6-Phosphate (T6P): Trehalose-6-phosphate synthase (TPS or OtsA) catalyzes the transfer of a glucose molecule from UDP-glucose (UDPG) to glucose-6-phosphate (G6P), forming trehalose-6-phosphate.[6][7]

-

Step 2: Dephosphorylation of T6P: Trehalose-6-phosphate phosphatase (TPP or OtsB) hydrolyzes the phosphate group from T6P to yield trehalose and inorganic phosphate.[6]

In plants, T6P itself is a critical signaling molecule that regulates sugar metabolism and growth in response to sucrose availability.[2][8]

1.1.2 Other Biosynthetic Pathways in Bacteria

Bacteria have evolved several other pathways for trehalose synthesis:[4][9][10]

-

Trehalose Synthase (TreS) Pathway: The enzyme trehalose synthase directly converts maltose into trehalose. This reaction is reversible.[11]

-

TreY-TreZ Pathway: This pathway utilizes starch or glycogen as a substrate. Maltooligosyltrehalose synthase (TreY) converts the reducing end of a maltooligosaccharide to a trehalose structure. Maltooligosyltrehalose trehalohydrolase (TreZ) then cleaves off the trehalose disaccharide.[3][11]

-

Trehalose Glycosyltransferring Synthase (TreT) Pathway: Found in some primitive bacteria, this pathway synthesizes trehalose from ADP-glucose and glucose.[3]

-

Trehalose Phosphorylase (TreP) Pathway: This enzyme can catalyze the reversible synthesis of trehalose from glucose-1-phosphate and glucose.[3]

Trehalose Catabolism

The breakdown of trehalose is primarily carried out by the enzyme trehalase.

-

Hydrolysis by Trehalase: Trehalase (EC 3.2.1.28) is a glycoside hydrolase that catalyzes the hydrolysis of the α,α-1,1-glycosidic bond in trehalose, releasing two molecules of glucose.[12] This glucose can then enter central metabolic pathways like glycolysis. In fungi, two main types of trehalases exist: an acid trehalase and a neutral trehalase, which differ in their subcellular localization and regulatory properties.[12][13]

Quantitative Data on Trehalose Metabolism

The following tables summarize key quantitative data for enzymes involved in trehalose metabolism from various organisms.

Table 1: Kinetic Parameters of Trehalase

| Organism | Enzyme Type | Km (mM) | Vmax | Optimal pH | Optimal Temp (°C) | Reference |

| Saccharomyces cerevisiae | Neutral Trehalase (NT) | 5.7 | - | 7.0 | - | [12] |

| Thermomyces lanuginosus | Acid Trehalase | 0.57 | - | Acidic | 50 | [1] |

| Neurospora crassa | Acid Trehalase | 0.52 | 9x higher than T. lanuginosus | Acidic | 50 | [1] |

Table 2: Metabolite Concentrations in Trehalose Metabolism

| Organism | Condition | Trehalose Concentration | Trehalose-6-Phosphate (T6P) Concentration | Reference |

| Ostreococcus tauri | Dark | 1.6 mM | - | [14] |

| Saccharomyces cerevisiae | Glucose cultivation | Fluctuates with feast/famine cycle | Fluctuates with feast/famine cycle | [15] |

| Transgenic Sugarcane (otsA overexpression) | Mature stalk | ~150 nmol/g FW | ~1 nmol/g FW | [5] |

| Transgenic Sugarcane (otsB overexpression) | Mature stalk | ~25 nmol/g FW | ~12 nmol/g FW | [5] |

Experimental Protocols for Trehalose Metabolism

1.4.1 Trehalase Activity Assay

This protocol is adapted from a method for determining trehalase activity by measuring the amount of glucose produced.

-

Protein Extraction: Homogenize tissue samples in an extraction buffer (e.g., 0.1 M MES-KOH pH 6.0, 1 mM EDTA, 1 mM PMSF, 1% PVPP, 1 mM DTT).

-

Desalting: Remove endogenous glucose from the protein extract using a desalting column.

-

Enzyme Reaction:

-

Add a known amount of the desalted protein extract to a reaction buffer containing a known concentration of trehalose (e.g., 100 mM trehalose in 62.5 mM MES-KOH pH 7.0, 125 µM CaCl₂).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

-

Stopping the Reaction: Terminate the reaction by boiling the sample for 3 minutes.

-

Glucose Quantification:

-

Measure the amount of glucose produced using a suitable glucose assay kit (e.g., a glucose oxidase/peroxidase-based assay).

-

The amount of glucose produced is proportional to the trehalase activity in the sample.

-

1.4.2 Trehalose Concentration Assay

This protocol allows for the quantification of trehalose in biological samples.

-

Sample Preparation: Extract hemolymph or tissue homogenate and inactivate endogenous enzymes by heating (e.g., 95°C for 2 hours in 0.25 M Na₂CO₃).

-

Neutralization: Neutralize the sample with acetic acid.

-

Trehalase Digestion:

-

Incubate the sample with trehalase enzyme to hydrolyze all trehalose into glucose.

-

This incubation is typically performed overnight at 37°C.

-

-

Glucose Measurement:

-

Quantify the total glucose in the sample using a glucose assay kit (e.g., a hexokinase/G6PDH-based assay that measures NADH production at 340 nm).

-

-

Calculation: The concentration of trehalose is determined by the amount of glucose produced after trehalase digestion, accounting for any pre-existing glucose in the sample (which can be measured in a parallel sample without trehalase treatment).

Visualization of Trehalose Metabolic Pathways

Caption: Overview of trehalose synthesis and catabolism pathways.

The Metabolic Pathway of Xylose

Xylose is a five-carbon aldose sugar that is a major component of hemicellulose in plant biomass. Its metabolism is crucial for many microorganisms and is of significant interest for biotechnological applications, such as biofuel production.

Xylose Catabolic Pathways

There are several distinct pathways for the catabolism of D-xylose in organisms.[16]

2.1.1 Isomerase Pathway (Prokaryotes)

This is the most common xylose metabolic pathway in bacteria.[16][17][18]

-

Step 1: Isomerization: Xylose isomerase (XI) directly converts D-xylose to D-xylulose.[16]

-

Step 2: Phosphorylation: Xylulokinase (XK) phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[17][18]

2.1.2 Oxido-Reductase Pathway (Eukaryotes)

This pathway is predominantly found in fungi and yeasts.[16][17][18]

-

Step 1: Reduction: Xylose reductase (XR) reduces D-xylose to xylitol, typically using NADPH or NADH as a cofactor.[16][19]

-

Step 2: Oxidation: Xylitol dehydrogenase (XDH) oxidizes xylitol to D-xylulose, usually with NAD+ as a cofactor.[16][19]

-

Step 3: Phosphorylation: D-xylulose is then phosphorylated by xylulokinase (XK) to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[19]

2.1.3 Oxidative Pathways (Prokaryotes)

Some prokaryotes utilize oxidative pathways for xylose metabolism.

-

Weimberg Pathway: D-xylose is oxidized to D-xylonolactone and then hydrolyzed to D-xylonic acid. A series of dehydratase and dehydrogenase reactions convert D-xylonic acid to α-ketoglutarate, an intermediate of the citric acid cycle.[16][19]

-

Dahms Pathway: This pathway shares the initial steps with the Weimberg pathway, but an aldolase cleaves an intermediate to yield pyruvate and glycolaldehyde.[16][19]

Quantitative Data on Xylose Metabolism

The following tables provide a summary of kinetic data for key enzymes in xylose metabolism.

Table 3: Kinetic Parameters of Xylose Isomerase

| Organism | Activator Ion | Km (mM) | kcat (s-1) | Reference |

| Streptomyces rubiginosus | Mg2+ | 5.0 | 3.3 | [13] |

| Thermus aquaticus | Mn2+ | - | - | [20] |

| Streptomyces violaceoruber | Mg2+ | 2.8 | 10 | [13] |

Table 4: Kinetic Parameters of Xylose Reductase

| Organism | Substrate | Cofactor | Km (mM) | kcat (s-1) | Reference |

| Candida tenuis | D-xylose | NADH | - | ~17 | [21] |

| Chaetomium thermophilum | D-xylose | NADPH | 22.3 (30°C) | 11.4 (30°C) | [22] |

| Chaetomium thermophilum | D-xylose | NADPH | 25.4 (55°C) | 35.2 (55°C) | [22] |

Table 5: Kinetic Parameters of Xylitol Dehydrogenase

| Organism | Substrate | Cofactor | Km (mM) | kcat/Km (s-1mM-1) | Reference |

| Aspergillus flavus | Xylitol | NAD+ | 16.2 | 2.88 | [10] |

| Trichoderma gamsii | Xylitol | NAD+ | 5.23 | - | [10] |

Experimental Protocols for Xylose Metabolism

2.3.1 Xylose Reductase Activity Assay

This protocol is a direct enzyme assay for determining xylose reductase activity by monitoring NADPH oxidation.

-

Preparation of Reagents:

-

250 mM Potassium phosphate buffer (pH 7.0)

-

10 mM NADPH solution

-

0.5 M D-xylose solution

-

-

Preparation of Cell Extract: Prepare a cell-free extract from cultured cells grown on a xylose-containing medium.

-

Assay Mixture:

-

In a UV-transparent cuvette, prepare a reaction cocktail containing phosphate buffer, NADPH solution, and deionized water.

-

Prepare a control cuvette without the D-xylose substrate.

-

-

Enzyme Reaction:

-

Equilibrate the cuvettes to the desired temperature in a spectrophotometer.

-

Initiate the reaction by adding the cell-free extract to both cuvettes.

-

-

Measurement:

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

The rate of absorbance change is proportional to the xylose reductase activity. One unit of activity is defined as the amount of enzyme required to oxidize 1.0 µmole of NADPH per minute.

-

2.3.2 13C Metabolic Flux Analysis of Xylose Metabolism

This advanced technique allows for the quantification of metabolic fluxes through different pathways.

-

Cell Culture: Grow the organism of interest in a defined medium containing a known concentration of 13C-labeled xylose (e.g., [1,2-13C]xylose or [U-13C]xylose).

-

Metabolite Extraction: At a steady metabolic state, rapidly quench the metabolism and extract intracellular metabolites.

-

Derivatization and Analysis:

-

Derivatize the amino acids from the cell protein hydrolysate to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

-

Analyze the mass isotopomer distribution of the derivatized amino acids using GC-MS.

-

-

Flux Calculation:

-

Use a computational model of the organism's metabolic network to simulate the expected mass isotopomer distributions for different flux distributions.

-

Fit the experimentally measured mass isotopomer distributions to the model to estimate the intracellular metabolic fluxes.

-

Visualization of Xylose Metabolic Pathways

Caption: Major metabolic pathways for D-xylose catabolism.

Experimental Workflow Diagram

Caption: General workflow for an enzyme activity assay.

References

- 1. A comparison of thermal characteristics and kinetic parameters of trehalases from a thermophilic and a mesophilic fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trends in bacterial trehalose metabolism and significant nodes of metabolic pathway in the direction of trehalose accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Functional Features of TREHALOSE-6-PHOSPHATE SYNTHASE1, an Essential Enzyme in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trehalose 6-phosphate signalling and impact on crop yield - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanistic Analysis of Trehalose Synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic and magnetic resonance studies of the mechanism of D-xylose isomerase. I. Binary and ternary complexes with manganese(II), substrates, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic profiling identifies trehalose as an abundant and diurnally fluctuating metabolite in the microalga Ostreococcus tauri - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic studies of Mg(2+)-, Co(2+)- and Mn(2+)-activated D-xylose isomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetics and inhibition of the enzyme trehalase using a blood glucometer - American Chemical Society [acs.digitellinc.com]

- 18. musselmanlab.com [musselmanlab.com]

- 19. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 20. Comparative kinetics of D-xylose and D-glucose isomerase activities of the D-xylose isomerase from Thermus aquaticus HB8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Erlose in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of erlose in aqueous solutions. This compound, a trisaccharide composed of two glucose units and one fructose unit (α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru), is of interest in various fields, including food science and pharmaceuticals. Understanding its behavior in aqueous environments is crucial for its application and formulation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual workflows for key analytical procedures.

Solubility of this compound

The solubility of a compound in a particular solvent is a fundamental physicochemical property. For this compound, precise data on its solubility as a function of temperature is limited in publicly available literature. However, a reported solubility value provides a baseline for its behavior in water.

Table 1: Aqueous Solubility of this compound

| Temperature | Solubility ( g/100 mL) |

| Not Specified | 5.0[1][2][3] |

Note: The temperature for this solubility measurement is not specified in the available documentation. Generally, the solubility of carbohydrates like this compound increases with temperature.

Stability of this compound in Aqueous Solutions

Influence of pH:

The stability of glycosidic bonds is highly dependent on pH. In acidic solutions, the glycosidic linkages in this compound are prone to hydrolysis, which would lead to the breakdown of the trisaccharide into its constituent monosaccharides (glucose and fructose) and potentially other degradation products. Under neutral and mildly alkaline conditions, the stability of many carbohydrates is generally higher. However, at very high pH, other degradation pathways can be initiated. For instance, studies on dextrose have shown it to be most stable around pH 4.[4]

Influence of Temperature:

Temperature is a critical factor in the degradation kinetics of carbohydrates. Increased temperatures accelerate the rate of hydrolysis and other degradation reactions.[5] Therefore, for long-term storage of this compound in aqueous solutions, lower temperatures are recommended to minimize degradation.

Experimental Protocols

Accurate determination of solubility and stability is essential for the successful application of this compound. The following sections detail the standard experimental protocols for these measurements.

Protocol for Determining Aqueous Solubility

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[6] This technique is a foundational practice in chemical and pharmaceutical research.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound powder is added to a known volume of purified water in a sealed, temperature-controlled container (e.g., a jacketed glass vessel connected to a water bath).

-

Equilibration: The container is agitated at a constant, specific temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the undissolved this compound is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not bind the solute.[6]

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a suitable detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.[6]

Protocol for Assessing Aqueous Stability

Stability-indicating HPLC methods are the standard for evaluating the stability of compounds in solution.[7][8] These methods can separate the intact compound from its degradation products, allowing for accurate quantification of its degradation over time.

Methodology:

-

Preparation of this compound Solutions: Prepare aqueous solutions of this compound at a known concentration in various buffer systems to cover a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Incubation: Store aliquots of these solutions in sealed containers at different controlled temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw an aliquot from each solution.

-

HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from any potential degradation products.

-

Column: A column suitable for carbohydrate analysis, such as an amino- or HILIC-based column.

-

Mobile Phase: An appropriate mixture of solvents, for example, acetonitrile and water.

-

Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) are commonly used for non-chromophoric analytes like this compound.

-

-

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Calculate the percentage of this compound remaining relative to the initial concentration (time zero).

-

Determine the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each condition by plotting the natural logarithm of the concentration versus time, assuming first-order kinetics.

-

Conclusion

While specific quantitative data on the solubility and stability of this compound in aqueous solutions is not extensively documented, established analytical protocols provide a clear path for researchers and drug development professionals to determine these critical parameters. The provided methodologies for solubility and stability assessment, based on standard industry practices, offer a robust framework for generating the necessary data to support the formulation and application of this compound. Further research to generate a comprehensive profile of this compound's solubility and stability across a range of temperatures and pH values is highly recommended.

References

- 1. This compound ≥94% (HPLC) | 13101-54-7 [sigmaaldrich.cn]

- 2. This compound 13101-54-7 [sigmaaldrich.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]

Unraveling the Stereochemistry of Erlose: A Technical Guide to its Glycosidic Bonds

For Immediate Release

This technical guide provides a comprehensive analysis of the glycosidic bonds in erlose, a trisaccharide of significant interest to researchers in carbohydrate chemistry, drug development, and food science. This compound, systematically named α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside, is characterized by two critical glycosidic linkages that define its three-dimensional structure and biological function. This document delves into the precise nature of these bonds, presenting quantitative data, detailed experimental protocols for their characterization, and visual representations of relevant biochemical pathways.

Core Structure and Glycosidic Linkages

This compound is comprised of two α-D-glucose units and one β-D-fructose unit. These monosaccharides are connected by two distinct glycosidic bonds:

-

An α-(1→4) glycosidic bond links the anomeric carbon (C1) of the first glucose residue to the hydroxyl group on the fourth carbon (C4) of the second glucose residue.

-

An α-(1→2) glycosidic bond connects the anomeric carbon (C1) of the second glucose residue to the anomeric carbon (C2) of the β-D-fructofuranose residue.

The precise stereochemistry of these linkages is fundamental to the overall conformation and properties of the this compound molecule.

Quantitative Analysis of Glycosidic Bonds

The three-dimensional arrangement of the glycosidic bonds is best described by their torsion angles, phi (Φ) and psi (Ψ). These angles, determined through X-ray crystallography, dictate the relative orientation of the monosaccharide rings. For this compound trihydrate, the crystallographic data reveals specific conformations for each linkage.[1]